5'-Malonylriboflavin

描述

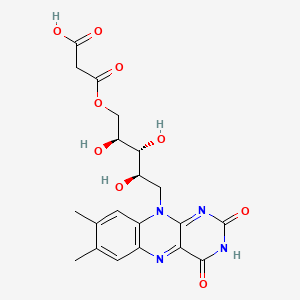

5'-Malonylriboflavin is a naturally occurring riboflavin derivative first identified in dark-grown oats (Avena coleoptiles, Poaceae) . Structurally, it features a malonic acid ester moiety at the 5'-hydroxyl group of riboflavin’s ribityl side chain. This modification distinguishes it from canonical riboflavin derivatives like flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are phosphorylated or adenosine-diphosphorylated, respectively. Unlike FMN and FAD—key coenzymes in redox metabolism—this compound is primarily associated with plant systems, where it exhibits comparable vitamin activity but distinct physicochemical properties . Its presence in cereals, albeit at lower concentrations than thiamine, underscores its role in plant physiology under low-light conditions.

属性

CAS 编号 |

88623-79-4 |

|---|---|

分子式 |

C20H22N4O9 |

分子量 |

462.4 g/mol |

IUPAC 名称 |

3-[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C20H22N4O9/c1-8-3-10-11(4-9(8)2)24(18-16(21-10)19(31)23-20(32)22-18)6-12(25)17(30)13(26)7-33-15(29)5-14(27)28/h3-4,12-13,17,25-26,30H,5-7H2,1-2H3,(H,27,28)(H,23,31,32)/t12-,13+,17-/m1/s1 |

InChI 键 |

XNRSUGNJLHVYCT-IIYDPXPESA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)CC(=O)O)O)O)O |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COC(=O)CC(=O)O)O)O)O |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)CC(=O)O)O)O)O |

其他CAS编号 |

88623-79-4 |

同义词 |

5'-malonylriboflavin F1-X chromophore |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Riboflavin Derivatives

Stability and Reactivity

- Ester vs. However, ester bonds are more prone to hydrolysis under alkaline conditions compared to stable phosphoanhydride linkages in FAD .

- Redox Properties: this compound retains the redox-active isoalloxazine ring but lacks the adenosine moiety of FAD, which stabilizes semiquinone intermediates. Synthetic analogs like 8-CN-flavin further modulate redox behavior through electronic effects .

Research Implications and Gaps

While FMN/FAD dominate metabolic studies, this compound’s niche in plant systems warrants deeper exploration—particularly its biosynthesis and role in stress adaptation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。